tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of multiple functional groups, including a tert-butyl carbamate, a benzyloxy group, and halogen substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with benzyloxy and halogenated phenyl derivatives . The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions, often using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium iodide). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the nitro group produces an amine .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. The presence of the benzyloxy group allows for the attachment of fluorescent tags, facilitating the visualization of biological processes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The halogen substituents and carbamate group contribute to its bioactivity, making it a candidate for drug development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with active site residues, while the halogen substituents enhance binding affinity through halogen bonding . These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is unique due to the combination of its functional groups. The presence of both benzyloxy and halogen substituents provides enhanced reactivity and binding affinity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H26BrFN2O4 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-2-fluoro-4-[(2-hydroxy-3-phenylmethoxypropyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C21H26BrFN2O4/c1-21(2,3)29-20(27)25-19-9-16(22)18(10-17(19)23)24-11-15(26)13-28-12-14-7-5-4-6-8-14/h4-10,15,24,26H,11-13H2,1-3H3,(H,25,27) |
InChI Key |
KWAOMOJZTHPLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NCC(COCC2=CC=CC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.